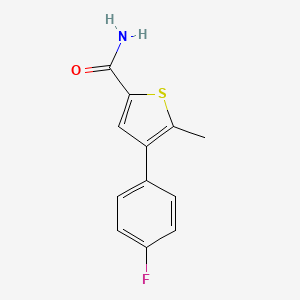![molecular formula C11H11BrFNO2 B7583454 (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic effects. This compound is a synthetic cannabinoid receptor agonist and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone acts as a synthetic cannabinoid receptor agonist. It binds to the cannabinoid receptors and modulates their activity, leading to various biochemical and physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment option for pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the activity of these receptors and their modulation. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow proper safety protocols when handling it.
Future Directions
There are several future directions for the study of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is the development of new synthetic cannabinoid receptor agonists with improved therapeutic properties. The study of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone can provide valuable insights into the development of these compounds.
Synthesis Methods
The synthesis of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of 2-bromo-6-fluorobenzaldehyde with (3S)-3-hydroxypyrrolidine in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been studied extensively for its potential therapeutic effects. It has been shown to have a high affinity for cannabinoid receptors and can modulate their activity. This compound has been studied for its potential use in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
properties
IUPAC Name |
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-8-2-1-3-9(13)10(8)11(16)14-5-4-7(15)6-14/h1-3,7,15H,4-6H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCXVVGMYNZFE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![2-(cyclohexen-1-yl)-N-(6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B7583383.png)

![5-(2-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7583394.png)


![N-[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4-methylmorpholine-2-carboxamide](/img/structure/B7583417.png)

![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B7583433.png)
![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)
